![molecular formula C24H22N2O2S B2451894 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 850916-50-6](/img/structure/B2451894.png)
2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a methoxy group, an amide group, and an indole group . The indole group is a common structure in many bioactive compounds and has been found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . The methoxy group would be attached to the benzene ring, and the amide group would be attached to the ethyl group, which is in turn attached to the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-Inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . They can potentially be used in the treatment of conditions that involve inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new cancer treatments.
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV properties . This suggests potential applications in the treatment of HIV.
Antioxidant Activity
Indole derivatives can also act as antioxidants . This means they could potentially be used to protect the body from damage caused by harmful molecules known as free radicals.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests they could be used in the development of new antibiotics.
Antitubercular Activity
Certain indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have also shown potential as antidiabetic agents . This suggests they could be used in the treatment of diabetes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may interfere with viral replication pathways . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Some indole derivatives have been found to have potent antiviral activity, suggesting they may inhibit viral replication at the cellular level . .
properties
IUPAC Name |
2-methoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-28-21-14-8-6-12-19(21)24(27)25-15-16-29-23-18-11-5-7-13-20(18)26-22(23)17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKISWBFBKJROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.